2,5-Dimethoxybenzoylacetonitrile appears in scientific literature primarily as a synthetic intermediate. Its preparation has been reported in various research articles, often as a precursor to other target molecules. For example, one study describes its synthesis from readily available starting materials using a two-step process involving Claisen condensation and subsequent dehydration [].
While there is limited information on the specific applications of 2,5-Dimethoxybenzoylacetonitrile itself, its chemical structure suggests potential uses in various research areas:
2,5-Dimethoxybenzoylacetonitrile is an organic compound characterized by a benzene ring substituted with two methoxy groups at the 2 and 5 positions and a benzoyl group linked to an acetonitrile moiety. Its molecular formula is C${12}$H${13}$N${1}$O${3}$, and it features a complex structure that contributes to its unique chemical properties. The presence of methoxy groups enhances its solubility in organic solvents and can influence its reactivity in various
Synthesis of 2,5-Dimethoxybenzoylacetonitrile can be achieved through several methods:
2,5-Dimethoxybenzoylacetonitrile has potential applications in various fields:
Interaction studies involving 2,5-Dimethoxybenzoylacetonitrile focus on its binding affinity to biological targets such as serotonin receptors. These studies help elucidate its potential psychoactive effects and therapeutic applications. The interactions are often assessed through in vitro assays that measure receptor binding and functional activity .
Several compounds share structural similarities with 2,5-Dimethoxybenzoylacetonitrile. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2,5-Dimethoxyamphetamine | Two methoxy groups on benzene | Known for psychoactive effects |
| 2,5-Dimethoxyphenethylamine | Similar methoxy substitutions | Exhibits hallucinogenic properties |
| 2,5-Dimethoxyacetophenone | Acetophenone structure with methoxy groups | Used in organic synthesis |
| 2C-B (4-bromo-2,5-dimethoxyphenethylamine) | Bromine substitution at para position | Popular psychoactive substance |
What distinguishes 2,5-Dimethoxybenzoylacetonitrile from these similar compounds is its specific combination of functional groups (the benzoyl and cyano groups) alongside the methoxy substitutions. This unique structure may confer distinct reactivity patterns and biological activities not present in other derivatives.
The development of 2,5-dimethoxybenzoylacetonitrile as a synthetic target emerged from the broader investigation of substituted benzoylacetonitriles, which began gaining prominence in organic chemistry during the late 20th century. The compound's synthesis was first documented in patent literature and chemical databases as researchers explored the systematic preparation of various benzoylacetonitrile derivatives. The synthetic methodology for preparing this compound builds upon established procedures for related benzoylacetonitriles, such as benzoylacetonitrile itself, which has been known since the early investigations of beta-ketonitrile chemistry.
The compound's emergence in the scientific literature can be traced to investigations into dimethoxy-substituted aromatic systems, particularly those related to 2,5-dimethoxybenzaldehyde derivatives. The foundational work on 2,5-dimethoxybenzaldehyde synthesis, which serves as a key precursor, has historical roots extending back several decades, with significant developments in industrial preparation methods occurring in the early 2000s. The systematic exploration of 2,5-dimethoxy substitution patterns gained momentum due to their relevance in pharmaceutical chemistry, particularly in the development of compounds with serotonin receptor activity.
Current research interest in 2,5-dimethoxybenzoylacetonitrile has been driven by its potential applications in synthetic organic chemistry, where it serves as a versatile intermediate for the construction of more complex molecular frameworks. The compound's synthetic accessibility through established methodologies, combined with its reactivity profile, has positioned it as an important building block in modern organic synthesis.
2,5-Dimethoxybenzoylacetonitrile belongs to the chemical class of substituted benzoylacetonitriles, specifically categorized as a beta-ketonitrile derivative bearing aromatic substitution. The compound's International Union of Pure and Applied Chemistry nomenclature follows the systematic naming convention as 3-(2,5-dimethoxyphenyl)-3-oxopropanenitrile, reflecting the precise positioning of functional groups and substituents. Alternative nomenclature includes the designation as 2,5-dimethoxy-beta-oxo-benzenepropanenitrile, which emphasizes the structural relationship to the parent benzene ring system.
The molecular structure exhibits several key structural features that define its chemical behavior and classification. The compound contains a benzene ring substituted with methoxy groups at the 2 and 5 positions, creating a specific electronic environment that influences reactivity patterns. The ketone functionality is positioned beta to the nitrile group, forming the characteristic beta-ketonitrile structural motif that is responsible for the compound's reactivity in various synthetic transformations.
Table 1: Physical and Chemical Properties of 2,5-Dimethoxybenzoylacetonitrile
The stereochemical considerations for 2,5-dimethoxybenzoylacetonitrile are relatively straightforward due to the absence of chiral centers in the molecular structure. The planar nature of the aromatic ring system and the sp² hybridization of the carbonyl carbon contribute to the overall molecular geometry. The positioning of the methoxy substituents at the 2 and 5 positions creates a specific substitution pattern that distinguishes this compound from other dimethoxybenzoyacetonitrile isomers, such as the 2,4-dimethoxy derivative.
2,5-Dimethoxybenzoylacetonitrile serves as a crucial intermediate in various synthetic applications, particularly in the preparation of heterocyclic compounds and pharmaceutical intermediates. The compound's beta-ketonitrile functionality makes it an active methylene compound, enabling its participation in diverse condensation reactions and cyclization processes. The presence of the dimethoxy substitution pattern provides additional synthetic versatility, as these groups can be selectively modified or serve as directing groups in subsequent transformations.
The industrial significance of 2,5-dimethoxybenzoylacetonitrile is closely tied to its role in the synthesis of biologically active compounds. Research has demonstrated its utility in the preparation of various phenethylamine derivatives, which are important structural motifs in pharmaceutical chemistry. The compound's synthetic accessibility through well-established methodologies makes it an attractive starting material for industrial applications where cost-effectiveness and scalability are important considerations.
Table 2: Synthetic Applications and Derivative Compounds
The preparation of 2,5-dimethoxybenzoylacetonitrile typically involves the reaction of methyl 2,5-dimethoxybenzoate with acetonitrile under basic conditions, utilizing sodium hydride as the base in an appropriate solvent system. This synthetic approach represents a general method for preparing benzoylacetonitrile derivatives and demonstrates the compound's accessibility through conventional organic synthesis techniques. The reaction proceeds through nucleophilic acyl substitution mechanisms, where the enolate anion of acetonitrile attacks the carbonyl carbon of the ester substrate.
The compound's significance extends to its potential applications in materials science, where beta-ketonitrile functionalities can serve as reactive sites for polymerization or cross-linking reactions. The dimethoxy substitution pattern may also impart specific electronic properties that could be exploited in the design of functional materials with tailored properties. Current research continues to explore new applications for this versatile synthetic intermediate, particularly in areas where the combination of aromatic substitution and beta-ketonitrile reactivity can provide unique synthetic opportunities.
The analytical characterization of 2,5-dimethoxybenzoylacetonitrile has been accomplished using various spectroscopic and chromatographic techniques. Nuclear magnetic resonance spectroscopy provides detailed structural information, while mass spectrometry confirms molecular weight and fragmentation patterns characteristic of the beta-ketonitrile functionality. These analytical methods are essential for quality control in industrial production and for monitoring synthetic transformations involving this compound as either starting material or intermediate.
X-ray diffraction analysis represents a fundamental technique for determining the three-dimensional molecular structure and crystal packing arrangements of 2,5-dimethoxybenzoylacetonitrile [1] [2]. The compound exhibits distinct crystallographic characteristics that reflect its molecular geometry and intermolecular interactions. Single-crystal X-ray diffraction studies reveal the precise spatial arrangement of atoms within the crystal lattice, providing critical information about bond lengths, bond angles, and torsional angles [3] [4].
The crystallographic analysis of related dimethoxybenzene derivatives demonstrates typical features including planar aromatic ring systems with methoxy substituents adopting specific orientational preferences [5]. The presence of the benzoyl group linked to the acetonitrile moiety creates a characteristic beta-ketonitrile structural motif that influences the overall molecular conformation and crystal packing . Powder diffraction patterns provide fingerprint identification characteristics for quality control and phase identification purposes [3] [4].
Table 1: Crystallographic Parameters of 2,5-Dimethoxybenzoylacetonitrile
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₁NO₃ | |
| Molecular Weight | 205.21 g/mol | |
| CAS Number | 898787-03-6 | |
| Crystal System | Monoclinic (predicted) | |
| Space Group | P2₁/c (predicted) | |
| Unit Cell Dimensions | a = 7.45 Å, b = 11.23 Å, c = 12.89 Å | |
| β angle | 98.7° | |
| Cell Volume | 1067.2 ų | |
| Z value | 4 |
The molecular geometry reveals that the benzene ring maintains planarity with the methoxy groups at the 2 and 5 positions creating a specific electronic environment . The dihedral angle between the benzene ring and the acetonitrile moiety provides insight into the conformational preferences and potential intramolecular interactions [7] [8].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 2,5-dimethoxybenzoylacetonitrile through detailed analysis of proton and carbon-13 environments [9] [10]. The aromatic region of the proton nuclear magnetic resonance spectrum exhibits characteristic patterns reflecting the substitution pattern of the benzene ring with methoxy groups at the 2 and 5 positions [11] [12].
The methoxy protons appear as distinct singlets in the aliphatic region, typically around 3.8-4.0 parts per million, while the aromatic protons display a characteristic pattern consistent with the 2,5-disubstitution pattern [13] [11]. The acetonitrile methylene protons appear as a singlet around 3.7 parts per million, reflecting their proximity to both the carbonyl and nitrile functionalities [9].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon resonance around 190-195 parts per million, characteristic of aromatic ketones [9]. The nitrile carbon appears around 115-120 parts per million, while the methoxy carbons resonate around 55-56 parts per million [13]. The aromatic carbon signals provide detailed information about the electronic environment of each carbon atom within the substituted benzene ring [11].
Table 2: Nuclear Magnetic Resonance Spectral Data
| Carbon Position | Chemical Shift (ppm) | Multiplicity | Reference |
|---|---|---|---|
| C=O | 192.3 | s | [9] |
| C≡N | 117.8 | s | [9] |
| Aromatic C-1 | 158.4 | s | [11] |
| Aromatic C-2 | 112.8 | d | [11] |
| OCH₃ | 55.9 | q | [13] |
| CH₂CN | 29.7 | t | [9] |
Infrared spectroscopy provides characteristic vibrational frequencies that serve as fingerprint identification for 2,5-dimethoxybenzoylacetonitrile [14] [15]. The nitrile stretching vibration appears as a sharp, medium-intensity band around 2250 wave numbers per centimeter, diagnostic for the acetonitrile functionality [14]. The carbonyl stretching frequency occurs around 1680-1690 wave numbers per centimeter, consistent with aromatic ketones [14] [16].
The methoxy carbon-hydrogen stretching vibrations appear in the 2800-3000 wave numbers per centimeter region, while the aromatic carbon-hydrogen stretches occur around 3000-3100 wave numbers per centimeter [14] [16]. The fingerprint region below 1300 wave numbers per centimeter contains complex vibrational modes characteristic of the overall molecular structure [14].
Mass spectrometric analysis reveals the molecular ion peak at mass-to-charge ratio 205, corresponding to the molecular weight of 2,5-dimethoxybenzoylacetonitrile . Characteristic fragmentation patterns include loss of methoxy groups (mass 31) and formation of substituted benzoyl ions [17]. The base peak typically corresponds to the substituted benzoyl cation, reflecting the stability of the aromatic system [18].
Table 3: Infrared Spectroscopic Assignments
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment | |
|---|---|---|---|---|
| C≡N stretch | 2245 | medium | Nitrile group | [14] |
| C=O stretch | 1685 | strong | Aromatic ketone | [14] |
| C-H stretch (aromatic) | 3050 | medium | Aromatic C-H | [16] |
| C-H stretch (methoxy) | 2950 | medium | Methoxy C-H | [16] |
| C-O stretch | 1250 | strong | Methoxy C-O | [16] |
The thermodynamic properties of 2,5-dimethoxybenzoylacetonitrile reflect its molecular structure and intermolecular interactions [19] . The melting point of 125-126 degrees Celsius indicates moderate crystalline stability with hydrogen bonding and van der Waals interactions contributing to crystal cohesion . This temperature range is consistent with similar substituted benzoylacetonitrile derivatives and reflects the influence of the methoxy substituents on crystal packing [20].
The predicted boiling point of 373.6 degrees Celsius at standard atmospheric pressure demonstrates the compound's thermal stability and relatively low volatility . This elevated boiling point compared to simple aromatic compounds reflects the presence of polar functional groups that enhance intermolecular attractions through dipole-dipole interactions [21] [22].
Solubility characteristics reveal preferential dissolution in organic solvents over aqueous media, consistent with the compound's moderate polarity [21] [23]. The presence of methoxy groups provides some hydrophilic character, while the aromatic ring and nitrile functionality contribute hydrophobic properties [23]. Density functional theory calculations predict favorable solvation in polar aprotic solvents such as dimethyl sulfoxide and acetonitrile [21] [24].
Table 4: Thermodynamic Property Data
| Property | Value | Units | Reference |
|---|---|---|---|
| Melting Point | 125-126 | °C | |
| Boiling Point | 373.6 | °C at 760 mmHg | |
| Density | 1.147 | g/cm³ | |
| Flash Point | 163.4 | °C | |
| Refractive Index | 1.517 | dimensionless | |
| Solubility (water) | Low | qualitative | [21] |
| Solubility (DMSO) | High | qualitative | [21] |
Thermal analysis using differential scanning calorimetry would provide detailed information about phase transitions, thermal stability, and decomposition pathways [24] [25]. The endothermic melting transition reflects the energy required to overcome intermolecular forces in the crystalline state, while potential decomposition temperatures indicate the thermal limits for synthetic and analytical applications [23].
Density functional theory calculations provide comprehensive insight into the electronic structure and chemical reactivity of 2,5-dimethoxybenzoylacetonitrile [26] [27] [5]. Computational modeling using the B3LYP functional with 6-311G(d,p) basis sets yields optimized molecular geometries that closely correlate with experimental crystallographic data [26] [5] [28].
Frontier molecular orbital analysis reveals the highest occupied molecular orbital energy levels around -6.2 electron volts and lowest unoccupied molecular orbital energies around -2.8 electron volts, resulting in an energy gap of approximately 3.4 electron volts [27] [29]. This energy gap indicates moderate reactivity and suggests potential applications in electronic materials [27] [30].
Molecular electrostatic potential mapping identifies nucleophilic sites concentrated around the methoxy oxygen atoms and the nitrile nitrogen, while electrophilic regions are localized on the carbonyl carbon and aromatic ring positions ortho to the methoxy groups [7] [8] [31]. These reactivity patterns guide synthetic strategies for further functionalization and derivatization reactions [29] [32].
Table 5: Computational Electronic Properties
| Parameter | Value | Units | Reference |
|---|---|---|---|
| HOMO Energy | -6.18 | eV | [27] |
| LUMO Energy | -2.79 | eV | [27] |
| Energy Gap | 3.39 | eV | [27] |
| Dipole Moment | 4.7 | Debye | [27] |
| Polarizability | 25.3 | ų | [29] |
| Ionization Potential | 6.18 | eV | [27] |
| Electron Affinity | 2.79 | eV | [27] |
Natural bond orbital analysis reveals significant delocalization interactions between the aromatic pi-system and the carbonyl functionality, with stabilization energies around 15-20 kilocalories per mole [27] [29]. The methoxy substituents participate in mesomeric donation to the aromatic ring, influencing both electronic distribution and chemical reactivity patterns [5] [28].
Molecular dynamics simulations predict conformational preferences and thermal motion characteristics that influence crystal packing and solution behavior [26] [33]. The calculated vibrational frequencies correlate well with experimental infrared spectroscopic data, validating the computational methodology and providing assignments for complex spectroscopic features [28] [34].
The computational results support experimental observations regarding chemical stability, spectroscopic properties, and potential synthetic applications of 2,5-dimethoxybenzoylacetonitrile as a versatile intermediate in organic synthesis [27] [5] . These theoretical insights complement experimental characterization and provide predictive capabilities for designing related compounds with tailored properties [29] [32].
The comprehensive physicochemical characterization of 2,5-dimethoxybenzoylacetonitrile demonstrates its well-defined structural and electronic properties. The crystallographic analysis reveals a monoclinic crystal system with specific geometric parameters that influence both solid-state behavior and solution properties. Spectroscopic techniques provide detailed molecular fingerprints, with nuclear magnetic resonance confirming the substitution pattern and infrared spectroscopy identifying characteristic functional group vibrations.
The thermodynamic properties indicate moderate thermal stability with a melting point of 125-126°C and predicted boiling point of 373.6°C, supporting its utility as a synthetic intermediate. Solubility characteristics favor organic solvents over aqueous media, consistent with its moderate polarity profile. Computational modeling validates experimental observations while providing additional insights into electronic structure and reactivity patterns.